molecular formula C24H23ClN4O2S B11193236 Prop-2-en-1-yl 7-(4-chlorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 7-(4-chlorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11193236
M. Wt: 467.0 g/mol
InChI Key: VCXFQCCNHHNDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CLPMP , belongs to the class of chalcones. Chalcones are open-chain flavonoids characterized by a three-carbon chain connecting two aromatic rings. They exhibit diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes:: The synthesis of CLPMP involves several steps. One common synthetic route includes the condensation of an appropriate aldehyde (such as 4-methoxybenzaldehyde) with a substituted acetophenone (e.g., 2,6-dichloroacetophenone) under basic conditions. The resulting chalcone undergoes cyclization with a 1,2,4-triazole derivative to form the target compound.

Reaction Conditions::
  • Aldehyde–ketone condensation: Base-catalyzed reaction in an organic solvent.
  • Cyclization: Performed under mild conditions using a suitable cyclization agent.

Industrial Production:: While industrial-scale production methods for CLPMP are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.

Chemical Reactions Analysis

Reactivity:: CLPMP can participate in various chemical reactions:

    Oxidation: Oxidative processes may lead to the formation of functionalized derivatives.

    Reduction: Reduction reactions can modify the chalcone backbone.

    Substitution: Nucleophilic substitution reactions at different positions are possible.

Common Reagents and Conditions::

    Base: Used for condensation reactions.

    Cyclization Agent: Facilitates the formation of the triazolopyrimidine ring.

Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

CLPMP finds applications in various fields:

Mechanism of Action

The exact mechanism of CLPMP’s effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While CLPMP’s uniqueness lies in its specific structure, it’s essential to compare it with related chalcones. Further studies can explore its advantages over other compounds.

Properties

Molecular Formula

C24H23ClN4O2S

Molecular Weight

467.0 g/mol

IUPAC Name

prop-2-enyl 7-(4-chlorophenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H23ClN4O2S/c1-4-12-31-22(30)20-16(3)26-23-27-24(32-14-17-7-5-6-15(2)13-17)28-29(23)21(20)18-8-10-19(25)11-9-18/h4-11,13,21H,1,12,14H2,2-3H3,(H,26,27,28)

InChI Key

VCXFQCCNHHNDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)OCC=C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.